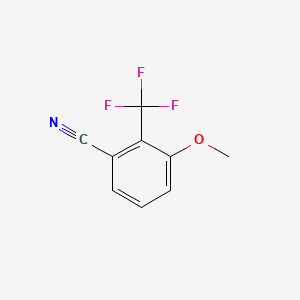
3-Methoxy-2-(trifluoromethyl)benzonitrile
Descripción general
Descripción
“3-Methoxy-2-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C9H6F3NO . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of “3-Methoxy-2-(trifluoromethyl)benzonitrile” could involve several steps. For instance, “2-(Trifluoromethyl)benzonitrile” reacts with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides . “3-Methoxybenzonitrile” undergoes dealkylation on treatment with SiCl4/LiI and BF3 .Molecular Structure Analysis
The molecular weight of “3-Methoxy-2-(trifluoromethyl)benzonitrile” is 201.15 . The InChI code for this compound is 1S/C9H6F3NO/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-4H,1H3 .Chemical Reactions Analysis
“3-Methoxy-2-(trifluoromethyl)benzonitrile” might undergo several chemical reactions. For example, “2-(Trifluoromethyl)benzonitrile” reacts with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides . “3-Methoxybenzonitrile” undergoes dealkylation on treatment with SiCl4/LiI and BF3 .Physical And Chemical Properties Analysis
“3-Methoxy-2-(trifluoromethyl)benzonitrile” is a solid substance at room temperature . It has a boiling point of 103-105°C .Aplicaciones Científicas De Investigación
1. Dye Sensitized Solar Cells (DSSCs)
3-Methoxy-2-(trifluoromethyl)benzonitrile, as a type of benzonitrile, is beneficial as an electrolyte solvent in Dye Sensitized Solar Cells (DSSCs). Its low vapor pressure ensures long-term stability, with efficiency values around 8% for over 1300 hours. This makes it an important component in the economic and efficient fabrication of solar cells (Latini, Aldibaja, Cavallo, & Gozzi, 2014).
2. Photoreactions in Organic Chemistry
Benzonitriles, including 3-Methoxy-2-(trifluoromethyl)benzonitrile, participate in various photoreactions, a crucial aspect of organic chemistry. They are involved in the formation of different organic compounds, such as oxazolines, via regiospecific addition processes. This highlights their role in the synthesis of new chemical entities (Gilgen et al., 1975).
3. High Voltage Lithium Ion Battery
In the field of energy storage, 4-(Trifluoromethyl)-benzonitrile, a closely related compound, has been used as an electrolyte additive for high voltage lithium-ion batteries. Its addition improves the cyclic stability and capacity retention of batteries, signifying its potential in enhancing battery performance (Huang et al., 2014).
4. Synthesis and Study of Organic Molecules
This compound is utilized in the synthesis and study of various organic molecules, demonstrating its versatility in organic chemistry. It's involved in reactions leading to the creation of new compounds and materials with potential applications in different fields (Wu, Chang, Wei, & Lin, 1999).
5. Organic Electronics
In the domain of organic electronics, compounds like 3-Methoxythiophene, closely related to 3-Methoxy-2-(trifluoromethyl)benzonitrile, are used in the study of bipolarons from oligomerized structures in solutions. This research is pivotal for understanding and developing organic electronic materials (Chang & Miller, 1987).
6. Chemical Synthesis and Photodynamic Therapy
The synthesis and characterization of novel compounds for potential applications in photodynamic therapy also involve the use of benzonitriles. This illustrates its significance in medicinal chemistry and therapeutic applications (Dilber et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
3-methoxy-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDWWTZVPASWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-(trifluoromethyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



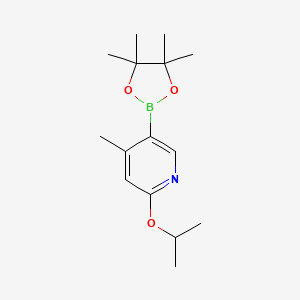


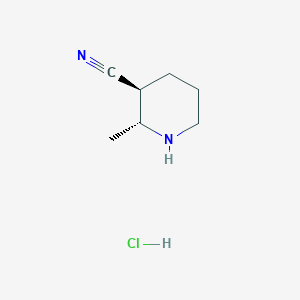
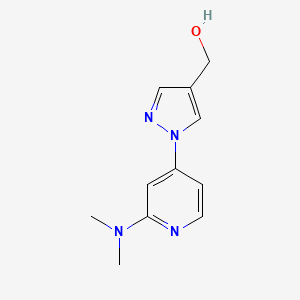


![Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1403637.png)
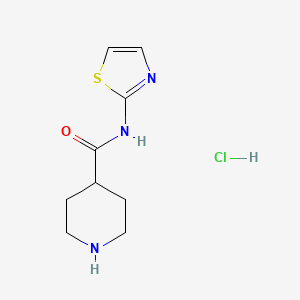

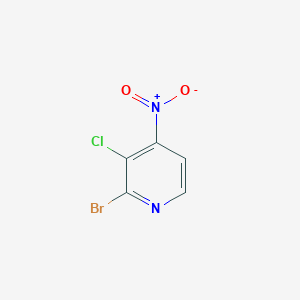
![Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate](/img/structure/B1403641.png)

